2-Aminobiphenyl hydrochloride

Overview

Description

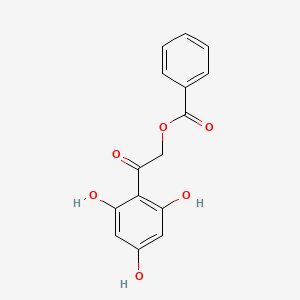

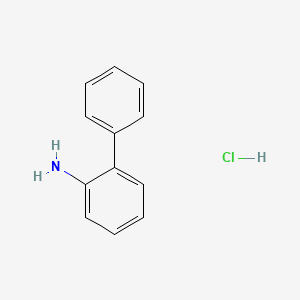

2-Aminobiphenyl hydrochloride is an organic compound with the molecular formula C₁₂H₁₂ClN. It is a derivative of biphenylamine, where the amine group is located at the second position of the biphenyl structure and is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

2-Aminobiphenyl hydrochloride, also known as 2-Biphenylamine hydrochloride or 2-Aminobiphenyl HCl, is primarily used as a laboratory chemical and in the synthesis of substances . .

Mode of Action

It is known that it is an amine derivative of biphenyl . Amines can act as bases, and they can form salts with acids, which may influence their interactions with biological targets.

Pharmacokinetics

It is known that renal excretion accounts for about 30-40% of the administered dose of 2-aminobiphenyl during the first 24 hours . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

It is known that 2-aminobiphenyl is a toxic nitrogen-containing aromatic pollutant . Therefore, exposure to this compound may have toxic effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Furthermore, it is known to be harmful if swallowed, suspected of causing cancer, and harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

2-Biphenylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to catalyze organic reactions and can act as an acidic organic salt of an amine . The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence the structure and function of proteins and enzymes.

Cellular Effects

2-Biphenylamine hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that 2-Biphenylamine hydrochloride can cause changes in the expression of certain genes and proteins, leading to alterations in cellular behavior . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of 2-Biphenylamine hydrochloride involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Biphenylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Biphenylamine hydrochloride is relatively stable under ambient conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of 2-Biphenylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 2-Biphenylamine hydrochloride can cause significant changes in cellular metabolism and gene expression, leading to adverse effects such as inflammation and fibrosis .

Metabolic Pathways

2-Biphenylamine hydrochloride is involved in various metabolic pathways, including phase I and phase II metabolic reactions. The compound interacts with enzymes such as cytochrome P450, which catalyze oxidation, reduction, and hydrolysis reactions . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2-Biphenylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function .

Subcellular Localization

2-Biphenylamine hydrochloride is localized to specific subcellular compartments, which can influence its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-Biphenylamine hydrochloride is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobiphenyl hydrochloride typically involves the reaction of biphenylamine with hydrochloric acid. The process can be summarized as follows:

Starting Material: Biphenylamine.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is usually carried out at room temperature, and the product is precipitated out as a solid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The process generally includes:

Purification of Starting Materials: Ensuring the biphenylamine is free from impurities.

Controlled Reaction Conditions: Maintaining optimal temperature and pH levels.

Isolation and Purification: Using crystallization or other separation techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Aminobiphenyl hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form biphenylamine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation: Nitro-2-biphenylamine or nitroso-2-biphenylamine.

Reduction: Biphenylamine.

Substitution: Various substituted biphenylamine derivatives.

Scientific Research Applications

2-Aminobiphenyl hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Aminobiphenyl hydrochloride can be compared with other similar compounds, such as:

Biphenylamine: The parent compound without the hydrochloride group.

4-Biphenylamine hydrochloride: A positional isomer with the amine group at the fourth position.

Phenylamine: A simpler structure with a single aromatic ring.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

IUPAC Name |

2-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYYXPLERUSFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N.ClH, C12H12ClN | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020163 | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-biphenylamine hydrochloride appears as pale yellow crystals or off-white chunky solid. (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2185-92-4 | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1′-Biphenyl]-2-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

387 °F (possible decomposition) (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main carcinogenic effect observed for 2-biphenylamine hydrochloride in the provided studies?

A1: In the provided studies, 2-biphenylamine hydrochloride was found to be carcinogenic in female B6C3F1 mice, inducing hemangiosarcomas at various sites. [] The incidence of hemangiosarcomas in the high-dose group was significantly higher than that in the control group. [] While there was a statistically significant positive trend for hemangiosarcomas in male mice as well, the evidence was considered equivocal due to factors like survival rates. [] Notably, 2-biphenylamine hydrochloride was not carcinogenic in F344/N rats of either sex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)